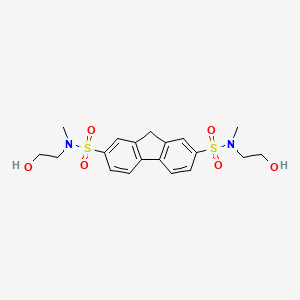

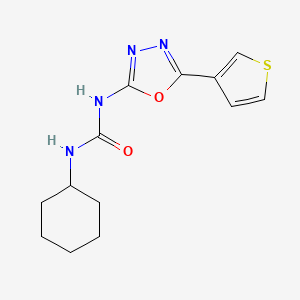

![molecular formula C19H19N5O2 B2618029 3-[2-oxo-2-(4-phenylpiperazino)ethyl]-1,2,3-benzotriazin-4(3H)-one CAS No. 440332-23-0](/img/structure/B2618029.png)

3-[2-oxo-2-(4-phenylpiperazino)ethyl]-1,2,3-benzotriazin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[2-oxo-2-(4-phenylpiperazino)ethyl]-1,2,3-benzotriazin-4(3H)-one, commonly known as BCT-245, is a benzotriazinone derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound is known to have a high affinity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of various neurological disorders.

Applications De Recherche Scientifique

Synthesis Techniques

Knoevenagel Condensation Reactions : Research has explored the use of ionic liquids for condensation reactions involving similar compounds, highlighting their efficiency and higher yields compared to conventional procedures (Hangarge, Jarikote, & Shingare, 2002).

Reactions with Acetylenecarboxylic Acid : Studies on the hydrolysis of products obtained from reactions of diethyl acetylenedicarboxylate with amines, including compounds similar to the chemical , have been investigated, providing insights into their hydrolysis mechanisms (Iwanami et al., 1964).

Antimicrobial Applications

- Synthesis and Antimicrobial Activity : Novel compounds containing structures similar to 3-[2-oxo-2-(4-phenylpiperazino)ethyl]-1,2,3-benzotriazin-4(3H)-one have been synthesized, showing significant antimicrobial activity against various bacteria and fungi (Desai et al., 2017).

Antifungal and Antibacterial Properties

Synthesis and Antifungal Activity : Research into the synthesis of azetidinones, which bear structural resemblance to the chemical , has shown moderate to good antifungal activity, particularly against Candida albicans (Toraskar, Kadam, & Kulkarni, 2009).

Microwave-Assisted Synthesis and Biological Activities : Studies have examined the microwave-assisted synthesis of molecules containing penicillanic or cephalosporanic acid moieties, similar to the chemical , revealing their antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Catalytic Applications

- Catalytic Enantioselective Addition : Research into the catalytic enantioselective addition of diethylzinc to alpha-substituted aldehydes using similar compounds highlights their potential application in stereochemical control in organic synthesis (Solà et al., 1998).

Synthesis and Characterization for Medicinal Applications

Antimicrobial Activity of Arylazopyrazole Compounds : Studies have been conducted on the synthesis and characterization of arylazopyrazole compounds, which are structurally related to the chemical , showing significant antimicrobial activity (Sarvaiya, Gulati, & Patel, 2019).

DNA Binding and Antibacterial Activities : Research into Schiff base ligands and their complexes, which have structural similarities to the chemical, has shown their potential in DNA binding and antibacterial activities (El‐Gammal et al., 2021).

Propriétés

IUPAC Name |

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c25-18(14-24-19(26)16-8-4-5-9-17(16)20-21-24)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAJWEVUVBYMNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

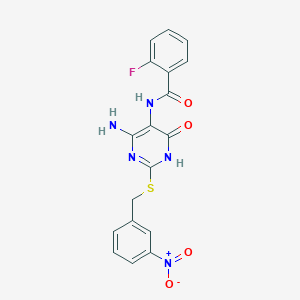

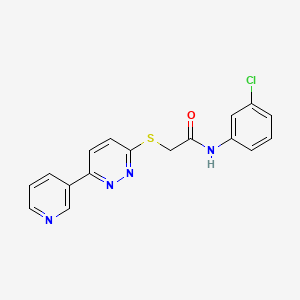

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2617947.png)

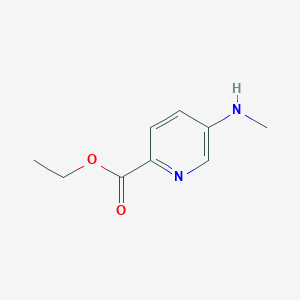

![4-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2617949.png)

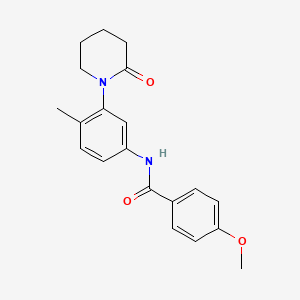

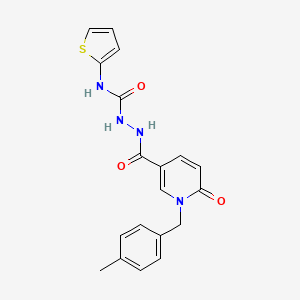

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2617959.png)

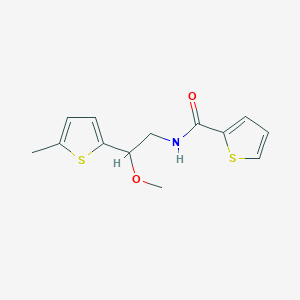

![3-(3-chlorophenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2617962.png)

![6-(benzo[d][1,3]dioxol-5-yl)-5-benzoyl-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B2617965.png)

![6-[(4-Methylpiperazinyl)sulfonyl]benzothiazole-2-ylamine](/img/structure/B2617969.png)